molecular formula C14H16N2O3 B2808079 3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 899710-38-4

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2808079
M. Wt: 260.293
InChI Key: QIQCBXKHCDZQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The “2-butoxyphenyl” part suggests the presence of a phenyl group with a butoxy (four-carbon alkoxy) substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki–Miyaura coupling, which is a popular method for forming carbon-carbon bonds . Protodeboronation of pinacol boronic esters has also been reported .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But, similar compounds often participate in reactions like the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is another reaction that similar compounds might undergo .

Scientific Research Applications

Functionalization and Theoretical Studies

  • Functionalization Reactions : Pyrazole derivatives have been involved in functionalization reactions to explore their chemical properties and potential applications in designing new compounds. For instance, the synthesis of pyrazole-3-carboxamides through the reaction of acid chlorides with 2,3-diaminopyridine demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). These studies provide insights into the reactivity and functionalization mechanisms of pyrazole derivatives, showcasing their potential in creating a variety of chemical entities for further applications.

  • Theoretical Analysis : Theoretical studies, including reaction mechanism investigations, have been conducted to understand the behavior of pyrazole compounds under different conditions. Such studies aid in predicting the outcomes of reactions involving pyrazole derivatives and in designing new compounds with desired properties (Yıldırım & Kandemirli, 2006).

Materials Science and Coordination Chemistry

  • Ligand Design for Metal Complexes : Pyrazole derivatives have been used as ligands to design metal complexes with unique structural and functional properties. For example, the use of 3,5-bis(4-butoxyphenyl)pyrazole derivatives in synthesizing gold(I) and palladium(II) complexes illustrates their application in creating materials with potential uses in catalysis and materials science (Claramunt et al., 2003).

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows bioactivity, it could be further studied for potential medicinal uses. If it’s a useful intermediate in synthetic chemistry, new synthetic routes could be explored .

properties

IUPAC Name

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-8-19-13-7-5-4-6-10(13)11-9-12(14(17)18)16-15-11/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQCBXKHCDZQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

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